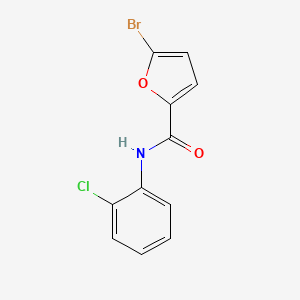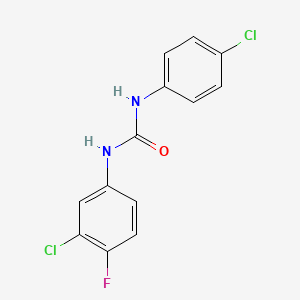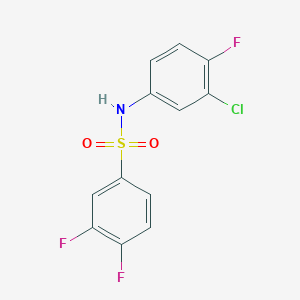![molecular formula C19H14FNO3 B5809179 2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene, commonly known as FBN, is a synthetic compound that has been widely used in scientific research for its unique properties. FBN is a naphthalene derivative that has a nitrovinyl group and a fluorobenzyl group attached to it. The compound has been studied extensively for its ability to inhibit the activity of certain enzymes and for its potential use in cancer research.
Mecanismo De Acción
The mechanism of action of FBN is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. FBN has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
FBN has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its potential use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FBN in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their function. However, one of the limitations of using FBN is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving FBN, including its potential use in drug discovery and cancer research. Further studies are needed to fully understand the mechanism of action of FBN and its potential therapeutic applications. Additionally, the development of new synthesis methods for FBN may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of FBN involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 2-fluorobenzyl alcohol. The resulting product is then reacted with 1-naphthol in the presence of a base to form FBN. The reaction is typically carried out under an inert atmosphere, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
FBN has been used in a wide range of scientific research applications, including enzyme inhibition studies, cancer research, and drug discovery. The compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. FBN has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-1-[(E)-2-nitroethenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c20-18-8-4-2-6-15(18)13-24-19-10-9-14-5-1-3-7-16(14)17(19)11-12-21(22)23/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSAQUHLYEPFV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-1-[(E)-2-nitroethenyl]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)


![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)